1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE

Description

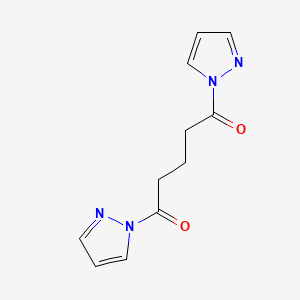

Structure

3D Structure

Properties

IUPAC Name |

1,5-di(pyrazol-1-yl)pentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c16-10(14-8-2-6-12-14)4-1-5-11(17)15-9-3-7-13-15/h2-3,6-9H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBVNFWFDRSRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)CCCC(=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Historical Development of Synthetic Routes to N-Pyrazolyl Ketones and Diketones

The journey to synthesize N-pyrazolyl ketones and diketones is intrinsically linked to the broader history of pyrazole (B372694) synthesis. The classical and most enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883. mdpi.com This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.net This foundational reaction has been the cornerstone for accessing a vast array of pyrazole-containing molecules.

Initially, the focus was on the synthesis of C-substituted pyrazoles. However, as the importance of N-substituted pyrazoles in various applications, including pharmaceuticals and agrochemicals, became evident, methods for their preparation gained prominence. researchgate.netnih.gov The direct N-acylation of pre-formed pyrazoles with acyl chlorides or anhydrides emerged as a straightforward approach. For diketones like the target compound, this would conceptually involve the reaction of pyrazole with a dicarboxylic acid derivative, such as glutaryl chloride.

Over the decades, the synthetic toolbox has expanded significantly. Researchers have explored various strategies to improve efficiency, regioselectivity, and substrate scope. The development of methods using milder conditions, alternative activating agents, and catalytic systems has been a major theme in the evolution of N-pyrazolyl ketone synthesis. These advancements have paved the way for the more sophisticated synthetic strategies employed today.

Direct Synthesis of 1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE

The direct synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione can be approached through several established methodologies for forming N-acylpyrazoles. These methods primarily revolve around the creation of an amide bond between the pyrazole ring and a five-carbon dicarbonyl backbone.

Condensation Reactions with 1H-Pyrazole and Related Precursors

The most direct and conventional method for the synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione involves the condensation of 1H-pyrazole with a suitable 1,5-dicarbonyl precursor. A common approach is the acylation of two equivalents of 1H-pyrazole with glutaryl dichloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another viable precursor is glutaric anhydride (B1165640). The reaction of 1H-pyrazole with glutaric anhydride would proceed through a ring-opening mechanism to form a pyrazolyl-substituted carboxylic acid, which would then require a second step of activation and reaction with another equivalent of pyrazole to yield the desired diketone.

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains a fundamental and widely used method for creating the pyrazole ring itself. mdpi.comresearchgate.net While this is not a direct route to the N-acylated target compound, it is foundational to obtaining the pyrazole starting material.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical alternative to traditional stepwise synthesis. nih.gov For the synthesis of pyrazole-containing structures, MCRs have been extensively developed. nih.govbeilstein-journals.orgnih.gov

A hypothetical MCR approach for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione could involve the in-situ formation of a reactive pyrazole precursor that subsequently reacts with a dicarbonyl species. While specific MCRs for this exact diketone are not prominently documented, the principles of MCRs in pyrazole synthesis are well-established. For instance, a one-pot reaction involving a hydrazine, a 1,3-dicarbonyl compound to form the pyrazole ring, and a suitable acylating agent could be envisioned.

The key advantages of MCRs include simplified procedures, reduced waste generation, and the ability to generate molecular diversity efficiently. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis

The efficiency and yield of the synthesis of N-pyrazolyl ketones are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. While some acylation reactions proceed readily at room temperature, others may require heating to overcome activation barriers. organic-chemistry.org

Solvent Effects: The choice of solvent is crucial. Aprotic solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF) are commonly used for acylation reactions. nih.govacs.org In some cases, the use of greener solvents like ethanol (B145695) or even water has been explored. nih.govlongdom.org The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction kinetics.

Catalysis: Catalysts can play a significant role in accelerating the reaction and improving yields. For acylation reactions, both acidic and basic catalysts can be employed. Lewis acids such as zinc chloride (ZnCl2) or copper triflate (Cu(OTf)2) have been shown to be effective. nih.govacs.org The use of base catalysts, such as triethylamine (B128534) or pyridine, is common to scavenge the acid byproduct in reactions involving acyl chlorides.

Table 1: Representative Reaction Conditions for N-Acyl Pyrazole Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Nano-ZnO | Not specified | Not specified | Not specified | 95 | nih.gov |

| Cu(OTf)₂ | [BMIM-PF₆] | Not specified | Not specified | 82 | nih.gov |

| Pyrrolidine | Ethanol | Reflux | 10-12 h | 59-71 | rsc.org |

| Acetic Acid | Not specified | 60-65°C | ~20 h | Not specified | dergipark.org.tr |

This table presents a selection of conditions from various pyrazole syntheses to illustrate the range of parameters used.

Advanced Synthetic Strategies

To address the demand for more efficient and environmentally benign synthetic methods, advanced strategies such as microwave-assisted synthesis have been developed.

Microwave-Assisted Synthesis of N-Pyrazolyl Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. dergipark.org.trmdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. acs.orgekb.eg

The application of microwave irradiation to the synthesis of pyrazole derivatives has been well-documented. rsc.orgdergipark.org.trmdpi.com For the synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, a microwave-assisted approach would likely involve the reaction of 1H-pyrazole with glutaryl dichloride or a related precursor in a suitable solvent under microwave irradiation. This method has the potential to dramatically shorten the reaction time from hours to minutes. acs.orgrsc.org

For instance, the microwave-assisted synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles was achieved in 3-5 minutes with yields of 82-98% at a power of 270 W. rsc.org Similarly, other pyrazole syntheses have been successfully carried out under microwave conditions, demonstrating the broad applicability of this technology. dergipark.org.trmdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of N'-substituted hydrazides | 7-9 hours | 9-10 minutes | acs.org |

| Synthesis of pyrazolone (B3327878) derivatives | ~20 hours | 8-10 minutes | dergipark.org.tr |

| Synthesis of pyrazolyl-substituted benzochroman-4-ones | 10-12 hours | 5-7 minutes | rsc.org |

This table highlights the significant reduction in reaction time achieved with microwave-assisted synthesis for various pyrazole derivatives.

Solvent-Free Synthetic Protocols

The synthesis of N-acyl pyrazoles, including structures analogous to 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, has increasingly moved towards green and solvent-free conditions to reduce environmental impact and simplify procedures. These methods typically involve the direct reaction of a pyrazole with an acylating agent, such as an acid anhydride or acid chloride, under thermal conditions, microwave irradiation, or mechanochemical mixing (grinding). nih.govtandfonline.com

For the target compound, a plausible solvent-free approach would involve the direct reaction of two equivalents of pyrazole with one equivalent of glutaryl chloride or glutaric anhydride. Heating the neat mixture of reactants is a common strategy. nih.gov The reaction proceeds by nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbonyl carbon of the acylating agent. The absence of a solvent can accelerate reaction rates due to high reactant concentrations and temperatures.

Another prominent solvent-free method is microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times and improve yields by efficiently heating the reactant mixture. researchgate.net One-pot cyclization and acetylation reactions to form N-acetyl pyrazoles have been successfully carried out under solvent-free microwave conditions, demonstrating the utility of this approach for C-N bond formation. researchgate.net Grinding the reactants together, sometimes with a solid catalyst, is another mechanochemical method that avoids the need for solvents. nih.gov

Table 1: Examples of Solvent-Free Conditions for N-Acylation of Azoles

| Acylating Agent | Azole | Conditions | Catalyst/Additive | Yield | Reference |

| Acetic Anhydride | Hydrazone (in situ pyrazole formation) | Microwave Irradiation | Fly-ash: PTS | Good | researchgate.net |

| Acetic Anhydride | Hydrazone (in situ pyrazole formation) | Solvent-free cyclization | SiO₂-H₂SO₄ | >75% | researchgate.netkoreascience.kr |

| 1,3-Diketones | Carbohydrazides | Ball mill grinding | H₂SO₄ (cat.) | High | nih.gov |

| Aldehydes | Pyrazole | Room Temperature | Tetrabutylammonium bromide (TBAB) | 75-86% | tandfonline.com |

Catalytic Strategies for Carbon-Nitrogen Bond Formation

While N-acylation of pyrazoles can often proceed thermally, catalytic methods can enhance reaction rates, improve yields, and allow for milder reaction conditions. The formation of the C-N bond in 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione is essentially a double N-acylation reaction.

Acid Catalysis: Brønsted or Lewis acids are commonly used to catalyze N-acylation reactions. nih.gov A strong acid like sulfuric acid can protonate the carbonyl oxygen of the acylating agent (e.g., glutaric anhydride), increasing its electrophilicity and making it more susceptible to nucleophilic attack by the pyrazole. researchgate.net

Transition Metal Catalysis: Copper-catalyzed N-arylation of azoles, known as the Ullmann condensation, is a well-established method for forming C-N bonds. acs.org While typically used for aryl halides, copper catalysts (e.g., CuI) with diamine ligands can also facilitate the coupling of pyrazoles with other partners and are a potential, albeit less common, strategy for N-acylation. More recently, cobalt-catalyzed methods have been developed for the directed functionalization of N-aryl pyrazoles, indicating the growing utility of first-row transition metals in pyrazole chemistry. nih.gov Photochemical methods that proceed without a metal catalyst have also been developed, using an inexpensive oxidant under LED light to generate acyl radicals from aldehydes that subsequently acylate the azole. chemistryviews.org

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Substituted Pyrazolyl Diketones

The synthesis of substituted pyrazolyl diketones introduces significant challenges in selectivity, particularly when using unsymmetrically substituted pyrazoles.

Chemoselectivity: Chemoselectivity becomes a consideration when either the pyrazole ring or the pentanedione backbone contains other reactive functional groups. For instance, if a pyrazole derivative contains an amino or hydroxyl group, acylation could potentially occur at that site in competition with the desired N-acylation of the pyrazole ring nitrogen. The choice of reaction conditions and protecting groups would be critical to direct the reaction to the desired outcome.

Regioselectivity: This is the most significant challenge when using substituted pyrazoles. An unsymmetrical pyrazole, such as 3-methyl-1H-pyrazole, has two non-equivalent ring nitrogen atoms (N1 and N2). Acylation can occur at either nitrogen, leading to two possible regioisomers. The outcome of the reaction is governed by a combination of steric and electronic factors. nih.govacs.org

Steric Effects: N-alkylation or N-acylation often occurs at the less sterically hindered nitrogen atom. acs.org For example, in a 3-substituted pyrazole, the incoming acyl group will preferentially bond to the N1 nitrogen to avoid steric clash with the substituent at the C3 position. beilstein-journals.org

Electronic Effects: The electronic nature of substituents on the pyrazole ring can also influence the site of acylation. However, steric hindrance is often the dominant factor in determining the major regioisomer. beilstein-journals.org

Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation and -arylation can be achieved with high predictability. acs.org In some cases, thermodynamic equilibration can be used to favor the more stable N1-substituted product, even if the N2 isomer is formed initially under kinetic control. beilstein-journals.org

Table 2: Regioselectivity in N-Substitution of 3-Substituted Pyrazoles

| Pyrazole Substrate | Reagent | Conditions | Major Product | Rationale | Reference |

| 3-Substituted Pyrazole | Alkyl/Aryl Halide | K₂CO₃, DMSO | N1-isomer | Steric hindrance at N2 | acs.org |

| Asymmetric Pyrazole | Conjugated Carbonyl Alkyne | Ag₂CO₃-free | N1-isomer | High regioselectivity | mdpi.com |

| 3-Substituted Indazole (Pyrazole analog) | Alkyl Halide | NaH, THF | N1-isomer | Thermodynamic control | beilstein-journals.org |

Stereoselectivity: For the synthesis of the parent compound 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, stereoselectivity is not a factor as the molecule is achiral and has no stereocenters. Stereoselectivity would become relevant only if the pyrazole rings or the pentanedione backbone were substituted with chiral moieties or if subsequent reactions created new stereocenters.

Derivatization and Functionalization of the 1,5-Pentanedione Backbone

The 1,5-pentanedione backbone of the title compound offers several sites for post-synthesis modification. The structure contains two carbonyl groups and three methylene (B1212753) groups in the chain connecting them (-CO-CH₂-CH₂-CH₂-CO-). The protons on the carbons alpha to the carbonyl groups (C2 and C4) are acidic and can be removed by a base to form enolates.

These enolates can then react with various electrophiles, allowing for a wide range of derivatization reactions:

Alkylation and Halogenation: The α-carbons can be alkylated or halogenated via their enolates.

Condensation Reactions: The enolates can participate in aldol (B89426) or Claisen-type condensation reactions to build more complex molecular architectures.

The central methylene group (C3) is flanked by two electron-withdrawing pyrazolyl-carbonyl groups, which also enhances its acidity, making it a potential site for reaction. The formation of methylene-bridged bis-1,3-dicarbonyl compounds using sources like tetramethylethylenediamine (TMEDA) highlights the reactivity of such positions. researchgate.net The entire 1,5-diketone unit can also serve as a precursor for the synthesis of new heterocyclic rings, such as pyridines or pyrylium (B1242799) salts, through condensation reactions with ammonia (B1221849) or other reagents.

Structural Characterization and Analysis

Spectroscopic Elucidation

Spectroscopic techniques are fundamental in determining the connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR Techniques)

No specific ¹H-NMR or ¹³C-NMR data has been reported for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione in the available literature. For comparison, related N-acyl pyrazoles, such as (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, show characteristic signals for the pyrazole (B372694) ring protons. mdpi.com In a hypothetical ¹H-NMR spectrum of the title compound, one would expect to see distinct signals for the three protons on each pyrazole ring and signals corresponding to the methylene (B1212753) protons of the pentanedione chain. The symmetry of the molecule would influence the complexity of the spectrum. Similarly, the ¹³C-NMR spectrum would be expected to show signals for the carbonyl carbons, the carbons of the pyrazole rings, and the aliphatic carbons of the linker. Advanced 2D NMR techniques like COSY and HMBC would be crucial for unambiguously assigning these proton and carbon signals and confirming the connectivity between the pyrazole rings and the pentanedione chain.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Published experimental Infrared (IR) and Raman spectra for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione could not be located. Based on its structure, the IR spectrum would be expected to exhibit strong absorption bands characteristic of the C=O (carbonyl) stretching vibrations, typically in the region of 1650-1720 cm⁻¹. For instance, the related compound 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one displays a C=O stretch at 1663 cm⁻¹. mdpi.com Other expected vibrations would include C=N and C=C stretching from the pyrazole rings and C-H stretching from both the aromatic rings and the aliphatic chain. mdpi.com

Mass Spectrometry Techniques (GC-MS, ESI-MS)

There is no specific mass spectrometry data available for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be utilized to determine the molecular weight and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For example, the HRMS (ESI) data for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone has been used to confirm its molecular formula. mdpi.com

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies of 1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE

No published single-crystal X-ray diffraction studies for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione were found. Such a study would reveal critical data including the crystal system, space group, and unit cell dimensions. This information is available for many other pyrazole derivatives, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, which crystallizes in the monoclinic space group P21/c. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific crystallographic data for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione is not documented in the searched literature. However, the analysis of related pyrazole-containing structures provides a strong basis for predicting its solid-state behavior. The 1H-pyrazole ring is a versatile building block in crystal engineering due to its distinct hydrogen-bond donor (the pyrrole-type N1-H) and acceptor (the pyridine-type N2) sites. ijpras.com This allows for the formation of various hydrogen-bonded assemblies, including dimers, catemers (polymeric chains), and more complex networks. ijpras.comresearchgate.net

In the case of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, the absence of a hydrogen on the pyrazole nitrogen (as it is substituted at the N1 position) precludes the classic N-H···N hydrogen bonding that often dominates the packing of unsubstituted pyrazoles. researchgate.netmdpi.com Intermolecular interactions would therefore likely be dominated by weaker C-H···O and C-H···N hydrogen bonds, where the carbonyl oxygen atoms of the pentanedione linker and the pyridine-type nitrogen (N2) of the pyrazole rings act as acceptors. nih.gov

Furthermore, π-π stacking interactions between the aromatic pyrazole rings are a common feature in the crystal packing of pyrazole derivatives and would be expected to play a role in the supramolecular assembly of this compound. researchgate.netresearchgate.netresearchgate.net The relative orientation of the pyrazole rings would be a critical factor, with parallel-displaced or T-shaped arrangements being common motifs that contribute to crystal stability. nih.gov The flexible pentanedione linker would allow the pyrazolyl moieties to adopt conformations that optimize these weak interactions.

Tautomerism and Isomerism

The potential for a molecule to exist in different, interconvertible forms is a key aspect of its chemical identity and reactivity.

Experimental Investigations of Tautomeric Equilibria in Solution and Solid State

No specific experimental studies (such as NMR or X-ray crystallography) investigating the tautomeric equilibria of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione have been reported in the surveyed literature.

However, the fundamental structure of this compound is based on 1-substituted pyrazole rings linked by a pentanedione chain. For 1-substituted pyrazoles, annular tautomerism (the migration of a proton between the two nitrogen atoms) is blocked. Tautomerism in this molecule would primarily relate to the pentanedione linker, which can exhibit keto-enol tautomerism. The equilibrium between the diketo form and various enol or enolate forms can be influenced by solvent, temperature, and pH. semanticscholar.org

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating such equilibria in solution. uky.edumdpi.comeiu.edu For instance, the appearance of distinct signals for protons and carbons in the keto and enol forms, or averaged signals if the exchange is rapid on the NMR timescale, can provide quantitative information about the equilibrium position. mdpi.comeiu.edu Solid-state NMR could, in principle, identify the dominant tautomer in the crystalline form. mdpi.com Without direct experimental data for the title compound, any discussion remains speculative, based on the general behavior of β-dicarbonyl compounds. semanticscholar.org

Conformational Analysis of the Pentanedione Linker and Pyrazolyl Moieties

The pentanedione linker is flexible, and its conformation would be a key determinant of the spatial relationship between the two pyrazolyl groups. It can adopt various conformations from extended (linear) to folded, which would be influenced by crystal packing forces in the solid state or solvent interactions in solution. In related structures, flexible linkers have been shown to allow the terminal aromatic groups to orient themselves to maximize stabilizing interactions like π-π stacking.

The orientation of the pyrazolyl moieties relative to the carbonyl groups is another important conformational feature. Studies on related N-acyl pyrazoles have shown that steric and electronic factors can influence the dihedral angle between the plane of the pyrazole ring and the acyl group. ijpras.comresearchgate.net In the solid state, crystal packing forces often lead to a specific, low-energy conformation being adopted. ijpras.com Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to explore the potential energy surface and identify low-energy conformers of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, but such studies have not been found in the literature.

Influence of Substituents on Tautomeric and Conformational Preferences

There is no literature available that specifically investigates the influence of substituents on the tautomeric and conformational preferences of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione.

Drawing from general principles of pyrazole chemistry, substituents on the pyrazole rings could significantly alter the molecule's properties. Electron-donating or electron-withdrawing groups on the pyrazole ring would modify the electronic nature of the π system, which could influence the strength of intermolecular π-π stacking interactions and potentially affect the rotational barrier of the N-C bond. uky.edu Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to increase the basicity of the pyrazole ring. uky.edu

Substituents on the pentanedione linker would have a more direct impact on keto-enol tautomerism. For example, introducing electron-withdrawing groups on the α-carbon (between the two carbonyls) would increase the acidity of the α-protons, likely shifting the equilibrium towards the enol form. semanticscholar.org Conversely, bulky substituents on the linker would introduce steric hindrance, which could favor certain conformations over others to minimize steric strain. These predictions are based on well-established chemical principles, as direct experimental evidence for the title compound is currently absent from the scientific literature.

An extensive search for scientific literature on the specific chemical compound 1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE did not yield detailed research findings necessary to fulfill the requirements of the requested article structure. While general principles of coordination chemistry for pyrazole-containing and N,O-donor ligands are well-documented, specific studies detailing the ligand design principles and the synthesis and characterization of metal complexes solely for 1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE are not available in the provided search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound without resorting to speculation or including information from related but distinct molecules, which would violate the explicit instructions of the request. The following sections of the outline could not be addressed with compound-specific data:

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes:

Main Group Metal Complexes

Detailed research findings, such as structural data from X-ray crystallography, spectroscopic characterization (IR, NMR), and specific synthetic methods for the coordination complexes of this particular ligand with the specified metals, are not present in the available literature. To provide an accurate and authoritative article, such specific data is essential.

Despite a comprehensive search for scientific literature, no specific information was found regarding the coordination chemistry, structural elucidation, or electronic and magnetic properties of metal complexes involving the specific compound “1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE”.

The performed searches for this compound in combination with terms such as "lanthanide coordination chemistry," "actinide coordination chemistry," "structural elucidation of metal complexes," "coordination geometries," "metal-ligand bond lengths," "supramolecular architectures," "electronic and magnetic properties," and "ligand field theory" did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for “1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE” based on the provided outline. The available scientific literature does not appear to cover the specific areas of inquiry for this particular chemical compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, such as Density Functional Theory (DFT), ab initio, and semi-empirical methods, provide insights into the geometric and electronic properties of chemical compounds.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries, electronic properties, and spectroscopic parameters. For many pyrazole (B372694) derivatives, DFT calculations have been successfully employed to understand their structural and electronic characteristics. However, specific DFT studies detailing the ground state geometry and electronic structure of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione are not found in the reviewed literature.

Ab Initio and Semi-Empirical Methods for Molecular Property Prediction

Ab initio and semi-empirical methods are alternative computational approaches to predict molecular properties. Ab initio methods are based on first principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations. These techniques are valuable for predicting various molecular attributes, but specific applications of these methods to 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione for property prediction were not identified in the available scientific literature.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides crucial information about its reactivity, stability, and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. For various pyrazole derivatives, FMO analysis has been used to predict their reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. Specific data on the HOMO-LUMO gap for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione is not documented in the searched scientific reports.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals. While NBO analysis is a common computational tool for pyrazole compounds, specific findings regarding the intermolecular and intramolecular interactions in 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). Although MEP analysis is a valuable predictive tool for reactivity in the study of pyrazole derivatives, specific MEP maps and their interpretation for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione were not found.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the primary tools for simulating its vibrational, magnetic resonance, and electronic spectra.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione can be predicted using DFT calculations, commonly with the B3LYP functional and a suitable basis set like 6-31G(d). jocpr.com These calculations, after geometric optimization of the molecule's structure, yield harmonic vibrational frequencies. While these calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to improve agreement with experimental data. banglajol.info

For 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, characteristic vibrational modes are expected. The IR spectrum would likely show prominent peaks corresponding to the C=O stretching of the ketone groups, typically in the range of 1660-1720 cm⁻¹. For instance, the experimentally determined IR spectrum of the related compound 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows a strong C=O absorption at 1663 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the pyrazole rings are expected to appear in the 1400-1620 cm⁻¹ region. mdpi.com The aliphatic C-H stretching of the pentane (B18724) chain would be observed around 2850-3000 cm⁻¹, while the aromatic C-H stretching of the pyrazole rings would appear above 3000 cm⁻¹.

Raman spectroscopy would complement the IR data, with strong signals often observed for the symmetric vibrations of the pyrazole rings and the C-C backbone. The table below outlines the predicted significant vibrational frequencies based on data from analogous compounds.

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O | Stretching | 1680 - 1710 |

| Pyrazole C=N | Stretching | 1550 - 1615 |

| Pyrazole C=C | Stretching | 1450 - 1570 |

| Pyrazole C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2870 - 2960 |

This table is generated based on theoretical predictions and data from analogous pyrazole compounds.

NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. jocpr.com

For 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole rings and the pentane chain. The protons on the pyrazole ring (at positions 3, 4, and 5) would likely resonate in the aromatic region (δ 6.0-8.0 ppm). The chemical environment of the methylene (B1212753) (-CH₂-) groups in the pentane chain would lead to signals in the aliphatic region. The methylene group adjacent to the carbonyl (C2 and C4 protons) would be deshielded and appear further downfield compared to the central methylene group (C3 protons).

In the ¹³C NMR spectrum, the carbonyl carbons are expected to have the largest chemical shift, typically in the range of δ 190-210 ppm. For example, the carbonyl carbon in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one appears at 194.7 ppm. mdpi.com The carbons of the pyrazole rings would resonate in the aromatic region (δ 100-150 ppm). The aliphatic carbons of the pentane chain would appear at higher field strengths.

The following table provides predicted chemical shifts based on computational studies of similar pyrazole structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3, H-5 | 7.5 - 8.0 | 130 - 145 |

| Pyrazole H-4 | 6.2 - 6.5 | 105 - 110 |

| -CH₂- (adjacent to C=O) | 2.8 - 3.2 | 35 - 45 |

| -CH₂- (central) | 1.9 - 2.3 | 20 - 30 |

| C=O | - | 200 - 210 |

This table is generated based on theoretical predictions and data from analogous pyrazole compounds.

UV-Vis and Photophysical Property Simulations (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) and investigating the photophysical properties of molecules. These calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions.

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

Computational Modeling of Synthetic Pathways

The synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione is not extensively documented. However, a plausible synthetic route involves the reaction of 1,5-pentanedione with two equivalents of pyrazole or a pyrazole derivative. A common method for the synthesis of N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.com In this case, the target molecule itself contains the pyrazole rings.

A likely pathway is the Michael addition of pyrazole to an α,β-unsaturated ketone precursor. Another possibility is the direct nucleophilic substitution of a leaving group on the pentane chain by pyrazole. For instance, the synthesis of bis(pyrazolyl)alkanes has been achieved through the condensation of bis(pyrazolyl)methanones with carbonyls. nih.gov

Transition State Analysis and Reaction Rate Prediction

For a proposed reaction mechanism, transition state theory can be used in conjunction with computational chemistry to predict reaction rates. This involves locating the transition state structure for each elementary step on the potential energy surface. A transition state is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency. researchgate.net

Once the transition state is identified, its energy relative to the reactants gives the activation energy barrier for that step. This information, along with the vibrational frequencies, can be used to calculate the rate constant for the reaction using established formulas from transition state theory. By analyzing the energetic profiles of all possible pathways, the most likely reaction mechanism can be determined. For the synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, computational analysis would help to understand the regioselectivity and efficiency of the pyrazole addition to the pentanedione backbone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, allowing for the observation of molecular motion over time. eurasianjournals.com For 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, these simulations are instrumental in understanding its structural flexibility and how it interacts with itself and its surroundings. Such studies are crucial for predicting the macroscopic properties of the material based on its microscopic behavior.

Conformational Sampling and Dynamics in Solution

In a solution, 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione is not a static entity but rather a dynamic molecule that constantly explores a variety of shapes or conformations. The flexibility of the pentanedione linker connecting the two pyrazole rings is a key determinant of its conformational freedom.

The rotation around the single bonds of the aliphatic chain allows the molecule to adopt a range of conformations, from extended, linear shapes to more compact, folded structures. The relative stability of these conformations is influenced by a combination of factors, including torsional strain and non-bonded interactions between different parts of the molecule. libretexts.org

Molecular dynamics simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the energy barriers that separate them. Key dihedral angles, particularly those within the pentanedione backbone, are monitored during a simulation to characterize the conformational states.

Illustrative Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C1-C2-C3-C4) | End-to-End Distance (Å) | Solvent |

|---|---|---|---|---|

| Extended | 0.0 | 180 | 9.5 | Water |

| Bent | 1.2 | 60 | 7.2 | Water |

| Folded | 3.5 | 0 | 4.8 | Water |

Note: The data in this table is illustrative and represents plausible outcomes from a molecular dynamics simulation in an aqueous environment. Specific values would be dependent on the actual simulation parameters and force field used.

Intermolecular Interactions in Condensed Phases

In a condensed phase, such as a crystal or a liquid, the interactions between molecules of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione dictate the material's bulk properties. The pyrazole rings, with their nitrogen atoms and aromatic character, are key players in these interactions.

Several types of non-covalent interactions are anticipated to be significant:

Hydrogen Bonding: Although the pyrazole rings in this molecule are N-substituted and lack the N-H group for traditional hydrogen bond donation, the nitrogen atoms can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, these interactions would be prominent.

π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings align. These interactions are a common feature in the crystal packing of pyrazole derivatives and contribute to their stability. lookchem.com

Van der Waals Forces: These non-specific attractive and repulsive forces are always present and play a crucial role in the close packing of molecules in the solid state.

MD simulations of the compound in a crystalline or amorphous state can quantify the strength and prevalence of these different intermolecular interactions. Analysis of the radial distribution functions between specific atoms can reveal the preferred distances and orientations between neighboring molecules.

Illustrative Intermolecular Interaction Energies

| Interaction Type | Average Energy (kcal/mol) | Phase |

|---|---|---|

| Hydrogen Bonding (with solvent) | -3.5 | Aqueous Solution |

| Dipole-Dipole | -2.1 | Crystal |

| π-π Stacking | -1.8 | Crystal |

| Van der Waals | -4.5 | Crystal |

Note: The data in this table is hypothetical and for illustrative purposes. The actual energies would be determined through detailed quantum mechanical calculations and molecular dynamics simulations.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of the Chemical Compound and Its Complexes

The coordination chemistry of ligands derived from pyrazole (B372694) is extensive, with applications in numerous catalytic transformations. nih.gov The nitrogen atoms in the pyrazole rings serve as excellent donors for metal centers, creating stable yet reactive complexes. Bis(pyrazolyl)alkanes, a class of compounds structurally related to 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, are recognized as a prolific class of ligands for catalysis. nih.gov Metal complexes incorporating these ligands are instrumental in industrially significant reactions, including polymerization, oligomerization, and oxidation reactions. eiu.edu

Homogeneous and Heterogeneous Catalysis

Pyrazole-based complexes have demonstrated considerable efficacy in both homogeneous and heterogeneous catalysis. nih.gov In homogeneous catalysis, the ligand and metal salt are dissolved in a solvent with the reactants, often leading to high activity and selectivity. However, separating the catalyst from the product can be challenging.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), simplifies product separation and catalyst recycling. nih.gov Researchers have developed methods to immobilize pyrazole-based catalysts on solid supports. For instance, silica (B1680970) gel-bound Cu(II)-enaminone complexes, which share structural motifs with pyrazole derivatives, have been successfully used as heterogeneous catalysts for cycloaddition reactions. mocedes.orguniv.kiev.ua The development of such supported catalysts is a key area of green chemistry, aiming for more sustainable and economical chemical processes. nih.gov

Oxidation Reactions (e.g., Wacker-Type Oxidation)

Metal complexes featuring pyrazole-based ligands are effective catalysts for various oxidation reactions. For example, cobalt complexes with pyrazole and scorpionate (tris(pyrazolyl)borate) ligands can catalyze the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov Similarly, novel uranyl complexes supported by bis(pyrazolyl)methane ligands have been shown to efficiently catalyze the oxidation of catechols and 2-aminophenol, mimicking the activity of enzymes like catechol oxidase and phenoxazinone synthase. nih.gov

In the context of styrene (B11656) oxidation, a series of Co(II/III), Ni(II), and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand were tested as catalysts. Under optimized conditions, a copper-containing complex achieved high yields (up to 80%) of benzaldehyde. rsc.org While Wacker-type oxidations traditionally use palladium catalysts, research into palladium-free systems is growing, and pyrazole-based ligands offer a versatile platform for developing catalysts with alternative metals. nih.gov

Polymerization and Oligomerization Processes (e.g., Ethylene (B1197577) Oligomerization)

One of the most significant applications of pyrazole-based ligands is in the oligomerization and polymerization of ethylene, a cornerstone of the petrochemical industry. acs.orgresearchgate.net Metal complexes of nickel and chromium containing bis(pyrazolyl) ligands have shown remarkable activity and selectivity.

For instance, nickel(II) complexes with tridentate nitrogen- or sulfur-bridged bis(pyrazolyl) ligands are highly active precatalysts for ethylene oligomerization upon activation with methylaluminoxane (B55162) (MAO). researchgate.net These systems predominantly yield 1-butene (B85601) with high selectivity. researchgate.net The catalytic performance is significantly influenced by the co-catalyst and the specific structure of the ligand, including the nature of the bridging atom. researchgate.net

A study on nickel complexes with tridentate NZN ligands (where Z is a bridging atom) provides specific data on their catalytic activity.

| Pre-catalyst (Ligand L) | TOF (x 10³ mol(ethylene) (mol(Ni))⁻¹ h⁻¹) | Butenes Selectivity (%) | 1-Butene in Butenes (%) |

|---|---|---|---|

| bis[2-(3,5-dimethyl-pyrazolyl)methyl]benzylamine | 1.7 | 94.0 | 73.0 |

| bis[2-(3,5-dimethyl-l-pyrazolyl)methyl]butylamine | 14.9 | 92.0 | 72.0 |

| bis[2-(3,5-dimethyl-l-pyrazolyl)methyl]sulfide | 104.5 | 81.0 | 70.0 |

Similarly, chromium-based catalysts with pyrazolyl ligands are used for ethylene oligomerization, producing linear α-olefins with good catalytic activity and selectivity. nih.gov

Design Principles for High-Performance Catalysts

The design of high-performance catalysts based on pyrazole ligands hinges on the systematic modification of the ligand's structure to control the steric and electronic properties of the resulting metal complex. acs.org

Key design principles include:

Chelation and Pincer Frameworks: Incorporating pyrazole groups into a rigid pincer-type framework is a rational strategy to ensure stable coordination and facilitate metal-ligand cooperative reactivity. nih.gov

Ligand Modification: The properties of metal complexes can be fine-tuned by replacing components of the ligand, such as the central bridging atom or substituents on the pyrazole rings. nih.gov This modularity allows for the systematic optimization of catalyst performance. researchgate.net

Steric and Electronic Tuning: Altering the substituents on the pyrazole rings can induce significant changes in the reactivity of the metal complexes by modifying steric hindrance and electronic characteristics at the catalytic center. acs.org For example, in ethylene oligomerization, the size of the chelate ring formed by the ligand can determine the formation of a more active catalyst. researchgate.net

Co-catalyst and Solvent Effects: The choice of co-catalyst (like MAO) and solvent can profoundly impact the catalytic activity and product selectivity. researchgate.netresearchgate.net

Photophysical Properties and Optoelectronic Materials

Pyrazole derivatives are a cornerstone in the development of fluorescent and luminescent materials due to their high synthetic versatility, structural diversity, and favorable electronic properties. rsc.org These compounds are integral to applications ranging from bioimaging probes to organic light-emitting diodes (OLEDs). rsc.org

Fluorescence and Luminescence Characteristics

Many pyrazole-based compounds and their metal complexes exhibit strong fluorescence and luminescence. niscpr.res.in The photophysical properties can be tuned by modifying the molecular structure.

Lanthanide complexes with pyrazole-containing ligands are of particular interest. For instance, europium(III) and terbium(III) complexes with ligands derived from 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione exhibit characteristic metal-centered luminescence. researchgate.net This emission occurs via the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central metal ion, which then emits light. researchgate.netnih.gov The Tb(III) complex, in particular, shows highly effective fluorescence due to the efficient energy transfer from the ligand's triplet state to the excited state of the metal ion. nih.gov

Silver(I) complexes with tetrapyrazole-modified ligands also display "turn-on" fluorescence, where the emission is enhanced upon coordination with the metal ion due to the restriction of intramolecular rotation. rsc.org

The fluorescence quantum yield (a measure of emission efficiency) can be significantly influenced by the substituents on the pyrazole core. A study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that electron-donating groups at position 7 enhance both absorption and emission, leading to high quantum yields.

| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 4a | 4-Pyridyl | 360 | 422 | 0.89 |

| 4d | Phenyl | 330 | 393 | 0.01 |

| 4e | 4-Methoxyphenyl | 359 | 418 | 0.97 |

| 4f | 4-Nitrophenyl | 345 | 527 | 0.01 |

This tunable nature makes pyrazole derivatives like 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione and its analogs highly promising building blocks for designing new functional materials for optoelectronics and sensing applications. nih.govrsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The core structure of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, allows for the formation of stable complexes with a variety of transition metals. These complexes can exhibit interesting photoluminescent properties, which are crucial for the emissive layer in OLEDs. The nature of the substituents on the pyrazole ring and the choice of the metal ion can significantly tune the emission color and efficiency of the resulting complex. For instance, the introduction of aromatic groups can enhance π-conjugation and influence the energy levels of the frontier molecular orbitals, thereby affecting the photophysical characteristics.

In the context of photovoltaics, particularly in dye-sensitized solar cells (DSSCs), pyrazole-containing ligands can be used to synthesize sensitizer (B1316253) dyes. The pyrazole moiety can act as an effective linker and can be functionalized to anchor the dye molecule to the semiconductor surface (e.g., TiO2). The electronic properties of the pyrazole ring can also be tailored to facilitate efficient charge transfer from the excited dye to the semiconductor's conduction band, a critical process for solar energy conversion.

Development of Chemosensors and Probes

The field of chemical sensing has seen a surge in the use of pyrazole-based compounds due to their ability to selectively coordinate with metal ions, leading to a detectable change in their optical or electrochemical properties. The two nitrogen atoms in the pyrazole ring, along with other potential donor atoms from substituents, can form stable chelate complexes with various metal cations.

The design of a pyrazole-based chemosensor typically involves incorporating a signaling unit (a fluorophore or chromophore) that is sensitive to the binding event. Upon complexation with a target analyte, such as a metal ion, the electronic properties of the pyrazole ligand are altered, which in turn modulates the photophysical properties of the signaling unit. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a visible color change, allowing for the qualitative and quantitative detection of the analyte.

For 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, the two pyrazole rings and the two ketone oxygen atoms present a potential N,N,O,O-tetradentate binding site. The flexibility of the pentanedione linker could allow the ligand to wrap around a metal ion, forming a stable complex. The formation of such a complex could be transduced into a detectable signal if an appropriate signaling moiety were integrated into the molecular structure.

Table 1: Examples of Pyrazole-Based Chemosensors and their Analytes

| Pyrazole Derivative Type | Target Analyte | Detection Method | Reference |

| Pyrazoline-based | Cd(II) | Fluorescence Quenching | nih.gov |

| Pyridine-pyrazole based | Al(III) | Colorimetric and Fluorescent | nih.gov |

| Pyrazole-based | Cu(II) | Colorimetric | nih.gov |

This table is based on data from analogous pyrazole compounds and is for illustrative purposes to show the potential of the pyrazole scaffold in chemosensor design.

Supramolecular Materials and Self-Assembly

The ability of pyrazole-containing molecules to participate in various non-covalent interactions makes them excellent building blocks for the construction of supramolecular architectures.

Formation of Supramolecular Architectures and Chains

The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors (N-H) and acceptors (pyridinic nitrogen), facilitating the formation of well-defined hydrogen-bonded networks. mdpi.com These interactions, along with π-π stacking between the aromatic pyrazole rings, can direct the self-assembly of individual molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. mdpi.com The specific supramolecular arrangement is highly dependent on the substitution pattern of the pyrazole ring and the presence of other functional groups in the molecule. mdpi.com

Role in Coordination Polymers and Metal-Organic Frameworks

The pyrazole moiety is a versatile ligand in coordination chemistry, capable of binding to metal ions in both a monodentate and a bridging fashion. This versatility has been extensively exploited in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). In these materials, metal ions or clusters (nodes) are linked together by organic ligands (linkers) to form extended crystalline networks.

The use of bis(pyrazolyl) ligands, such as those structurally related to 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, is particularly common. The two pyrazole groups can bridge two different metal centers, leading to the formation of infinite chains, layers, or 3D frameworks. The flexible pentanedione linker in 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione would likely impart a degree of conformational freedom, potentially leading to the formation of novel and complex network topologies upon coordination with metal ions. The resulting CPs and MOFs could have applications in gas storage, separation, and catalysis, depending on the pore size, shape, and the nature of the metal centers.

Tailoring Material Properties through Intermolecular Interactions

The properties of materials derived from 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione can be finely tuned by controlling the intermolecular interactions within the solid state. Crystal engineering principles can be applied to direct the self-assembly process towards desired supramolecular architectures with specific properties.

For example, by introducing substituents that can participate in specific hydrogen bonding or other directional interactions, it is possible to influence the packing of the molecules in the crystal lattice. This, in turn, can affect the material's bulk properties, such as its thermal stability, solubility, and even its photophysical characteristics. In the context of coordination polymers and MOFs, the choice of metal ion and co-ligands can dramatically alter the resulting framework and its properties. The interplay between the coordination bonds and weaker intermolecular interactions within the framework is crucial for determining the final structure and function of the material.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes often rely on harsh conditions and hazardous solvents, creating a need for more sustainable alternatives. benthamdirect.com Future research should focus on atom-economical and environmentally benign strategies. nih.gov

Key areas for exploration include:

Multicomponent Reactions (MCRs): Developing one-pot MCRs could streamline the synthesis, offering high efficiency and reducing waste. acs.org These reactions are potent protocols in the synthesis of useful bio-organic molecules. acs.org

Microwave-Assisted and Flow Chemistry Synthesis: These techniques can dramatically reduce reaction times, improve yields, and offer better control over reaction parameters compared to conventional batch methods. mdpi.commdpi.com Flow chemistry, in particular, presents a powerful alternative with enhanced safety profiles and scalability. mdpi.com

Green Catalysts and Solvents: The use of recyclable catalysts, such as nano-catalysts, and green solvents like water or ionic liquids, will be crucial for developing eco-friendly synthetic protocols. nih.govspringerprofessional.denih.gov

Novel 1,5-Dicarbonyl Precursors: Research into innovative syntheses of the 1,5-dicarbonyl backbone, potentially using visible-light-driven photocatalysis, could provide new and efficient entry points to the target ligand and its derivatives. researchgate.net

| Synthetic Approach | Conventional Method | Future Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Overall Strategy | Multi-step synthesis with purification at each stage. | One-pot multicomponent reactions (MCRs). acs.org | Increased efficiency, reduced waste, atom economy. nih.gov |

| Energy Input | Conventional heating (reflux). | Microwave irradiation or flow chemistry reactors. mdpi.commdpi.com | Drastically reduced reaction times, improved yields, enhanced safety. |

| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. benthamdirect.commdpi.com | Reduced environmental impact, lower cost, improved safety. |

| Catalysis | Homogeneous, non-recyclable catalysts. | Heterogeneous, recyclable nano-catalysts (e.g., SnO-CeO2). springerprofessional.de | Ease of separation, catalyst reusability, cost-effectiveness. |

Design of Advanced Coordination Architectures with Tunable Properties

The twin pyrazole (B372694) moieties of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione make it an excellent candidate for constructing sophisticated coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net The design of the organic linker is a critical factor that dictates the final structure and properties of the resulting framework. semanticscholar.orgrsc.orgresearchgate.net The flexibility of the pentanedione chain in the target ligand is a key feature that can be exploited to create dynamic and responsive materials. uab.cat

Future research should aim to:

Systematically Explore Metal Ion Coordination: Investigating the coordination of this ligand with a wide range of transition metals (e.g., Cu, Zn, Co, Ni, Cd, Ag, Fe) can lead to a diverse array of CPs and MOFs with unique structural topologies. researchgate.net

Tune Porosity and Functionality: By carefully selecting metal nodes and reaction conditions, it will be possible to tune the pore size, shape, and surface chemistry of the resulting MOFs. rsc.orgrsc.org This could lead to materials tailored for specific applications like gas storage (CO2, H2, CH4) and separation. nih.gov

Incorporate Additional Functionality: The pentanedione backbone offers sites for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the properties of the coordination architectures.

| Metal Ion | Potential Coordination Geometry | Expected Architecture | Potential Tunable Property / Application |

|---|---|---|---|

| Cu(II) | Octahedral, Square Pyramidal | 1D Chains, 2D Layers, or 3D Pillared Frameworks. rsc.orgacs.org | Catalysis, Magnetic Materials. researchgate.net |

| Zn(II) | Tetrahedral, Octahedral | 3D Interpenetrated Networks. rsc.org | Luminescence, Sensing, Gas Adsorption. |

| Co(II) | Tetrahedral, Octahedral | Polymeric Chains or Dimeric Structures. uab.cat | Single-Ion Magnets (SIMs), Oxidation Catalysis. nih.govacs.org |

| Ag(I) | Linear, Trigonal Planar | Coordination Polymers with flexible frameworks. nih.gov | Antimicrobial Materials, Luminescence. |

Integration of Computational Methods for Predictive Design in Materials Science

Computational chemistry provides indispensable tools for predicting the structure and properties of materials before their synthesis, accelerating the discovery process. researchgate.net For materials based on 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, integrating computational methods will enable a "materials-by-design" approach.

Future directions in this area include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the geometric and electronic structures of the ligand and its metal complexes, predict vibrational spectra, and understand the nature of metal-ligand bonding. researchgate.netnih.govresearchgate.net

Modeling of MOF Properties: Molecular simulations can predict the gas adsorption properties of hypothetical MOFs constructed from the ligand, screening for promising candidates for applications in gas storage and separation. nih.govresearchgate.net This approach can help identify structures with optimal pore geometries and binding energies for specific gases like CO2 or H2. researchgate.net

Force Field Development: The development of accurate force fields, such as UFF4MOF, will allow for rapid screening of thousands of potential MOF structures built from the target ligand and various metal nodes, identifying the most promising candidates for experimental synthesis. europa.eu

| Computational Method | Predicted Property | Significance in Materials Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, electronic structure, reaction energetics, spectroscopic properties. researchgate.netresearchgate.net | Provides fundamental understanding of ligand-metal interactions and complex stability. nih.gov |

| Molecular Dynamics (MD) Simulation | Framework dynamics, guest-host interactions, diffusion of molecules within pores. mdpi.com | Predicts material stability and performance in real-world conditions (e.g., gas separation). |

| Grand Canonical Monte Carlo (GCMC) Simulation | Gas adsorption isotherms, storage capacity, selectivity. nih.gov | Enables rapid screening of MOFs for gas storage and separation applications. chemrxiv.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of chemical bonds. researchgate.net | Elucidates the character of metal-ligand and other non-covalent interactions. |

Development of Highly Selective and Efficient Catalytic Systems

Metal complexes derived from pyrazole-based ligands are known to exhibit significant catalytic activity in a variety of chemical transformations. researchgate.netnih.gov The unique electronic properties and steric environment provided by 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione could be harnessed to develop novel, highly selective, and efficient catalysts.

Prospective research areas are:

Oxidation Catalysis: Cobalt and other transition metal complexes could be investigated as catalysts for the mild oxidation of hydrocarbons, such as the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756), using green oxidants like H2O2. nih.gov

C-C Coupling Reactions: Palladium and nickel complexes featuring this ligand could be developed for use in important C-C bond-forming reactions, leveraging the ligand's ability to stabilize the metal center and tune its electronic properties. researchgate.net

Asymmetric Catalysis: By introducing chiral centers into the ligand backbone, it may be possible to develop catalysts for asymmetric transformations, a critical area in pharmaceutical synthesis.

Photocatalysis: Integrating the ligand's metal complexes into photoactive frameworks could lead to novel heterogeneous photocatalysts for organic synthesis or energy applications.

| Catalytic Reaction | Potential Metal Center | Rationale / Advantage of the Ligand System |

|---|---|---|

| Alkane Oxidation | Co, Fe, Mn | Flexible ligand can stabilize high-valent metal-oxo intermediates. nih.gov |

| Suzuki/Heck Coupling | Pd, Ni | Pyrazole motifs can fine-tune the electronic properties and stability of the catalytic species. researchgate.net |

| Asymmetric Transfer Hydrogenation | Ru, Ir | A chiral version of the ligand could create a specific steric environment for enantioselective control. nih.gov |

| CO2 Reduction | Re, Ru | Coordination framework could provide sites for CO2 binding and activation. |

Synergistic Research at the Interface of Organic, Inorganic, and Materials Chemistry

The advancement of materials and applications based on 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione is fundamentally an interdisciplinary endeavor. Realizing the full potential of this compound requires a synergistic approach that bridges the traditional divides between chemical sub-disciplines.

The path forward necessitates:

Collaborative Synthesis and Design: Organic chemists focused on developing green and efficient synthetic routes (Section 7.1) must work in concert with inorganic and materials chemists who design and construct advanced coordination architectures (Section 7.2).

Theory-Experiment Integration: A strong feedback loop between computational chemists predicting material properties (Section 7.3) and experimentalists synthesizing and testing those materials (Sections 7.2 and 7.4) is crucial for accelerating discovery. researchgate.net

Function-Oriented Development: Research should be driven by targeted applications, whether in catalysis, materials science, or sensing. This requires chemists to collaborate with engineers and physicists to understand the requirements for practical implementation.

By fostering this collaborative and interdisciplinary research environment, the scientific community can fully exploit the rich chemical potential of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, paving the way for the development of novel materials and technologies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,5-Di(1H-pyrazol-1-yl)-1,5-pentanedione?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving diketones and pyrazole derivatives. For example, analogous pyrazolo-pyrimidine synthesis involves refluxing β-diketones with hydrazine derivatives in dioxane or ethanol under acidic catalysis (e.g., ammonium acetate buffer at pH 6.5) . A representative protocol includes:

- Step 1 : Condensation of 1,5-pentanedione with 1H-pyrazole under reflux in ethanol.

- Step 2 : Purification via recrystallization (e.g., N,N-dimethylformamide/ethanol 3:1).

- Key Parameters : Reaction time (24–48 hrs), temperature (80–100°C), and stoichiometric control of substituents to avoid side products.

Q. How should researchers characterize this compound spectroscopically and crystallographically?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions. For example, carbonyl groups in diketones resonate at δ 190–210 ppm in -NMR . IR spectroscopy can validate C=O stretches (1650–1750 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data to resolve potential disorder.

- Refinement : Use TWIN commands in SHELXL for twinned crystals and ADPs for thermal motion analysis .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| R-factor | <0.05 |

| Resolution | 0.85 Å |

Q. What are the solvent compatibility and stability considerations for this compound?

- Methodological Answer : Stability tests under varying conditions (pH, temperature) are essential. For diketones:

- pH Stability : Avoid strongly basic conditions (pH >10) to prevent enolate formation.

- Thermal Stability : Decomposition observed >150°C via TGA/DSC. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can crystallographic disorders in 1,5-Di(1H-pyrazol-1-yl)-1,5-pentanedione be resolved?

- Methodological Answer : Disorders often arise from rotational flexibility of pyrazole rings. Mitigation strategies include:

- Refinement : Use PART commands in SHELXL to model split positions.

- Data Quality : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Validation : Check ADPs and residual density maps (e.g., Fo-Fc maps) for unresolved electron density.

Q. What role do hydrogen-bonding networks play in modulating this compound’s solid-state properties?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies motifs like or . For example:

- N–H···O Interactions : Between pyrazole NH and diketone O atoms, forming chains (C(4) motif).

- Impact on Solubility : Stronger H-bonding correlates with lower solubility in nonpolar solvents .

- Example Graph Set :

| Motif | Donor-Acceptor (Å) | Angle (°) |

|---|---|---|

| N–H···O | 2.85 | 155 |

Q. How to address contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR/IR may stem from tautomerism or polymorphism. Resolve via:

- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).

- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to detect polymorphs .

Q. What computational methods predict this compound’s reactivity in supramolecular assembly?

- Methodological Answer : Use DFT (B3LYP/6-311+G**) to model electrostatic potential surfaces. Key parameters:

- Fukui Indices : Identify nucleophilic/electrophilic sites for H-bond donor/acceptor capacity.

- Molecular Dynamics : Simulate self-assembly in solvents (e.g., chloroform vs. DMSO) .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters (Adapted from )

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 24–48 hrs |

| Temperature | 80–100°C |

| Solvent | Dioxane/Ethanol |

| Catalyst | NHOAc (pH 6.5) |

Table 2 : Hydrogen-Bonding Metrics in Analogous Compounds

| Compound | H-bond Length (Å) | Graph Set Motif |

|---|---|---|

| 1,5-Diphenyl analog | 2.89 | |

| Pyrazole derivative | 2.76 |

Critical Notes

- Advanced questions emphasize methodological rigor (e.g., SHELXL refinement, graph set analysis).

- Data tables integrate experimental and computational parameters for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.